

# Physicochemical properties of 6-Chloropyridine-2-carbaldehyde

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## Compound of Interest

Compound Name: 6-Chloropyridine-2-carbaldehyde

Cat. No.: B1588816

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An In-depth Technical Guide to the Physicochemical Properties of **6-Chloropyridine-2-carbaldehyde**

## Introduction

**6-Chloropyridine-2-carbaldehyde**, with CAS Number 54087-03-5, is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[\[1\]](#)[\[2\]](#) Structurally, it is a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde (formyl) group at the 2-position.[\[2\]](#) This arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis.[\[2\]](#) The presence of the electron-withdrawing chlorine atom and the reactive aldehyde group makes the molecule a key building block for constructing more complex, biologically active molecules.[\[2\]](#)[\[3\]](#) This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, safety protocols, and synthetic utility, designed for researchers and drug development professionals.

## Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all scientific work. **6-Chloropyridine-2-carbaldehyde** is known by several synonyms, which is important to recognize when searching literature and chemical databases.

Key Identifiers:

- IUPAC Name: **6-chloropyridine-2-carbaldehyde**[\[4\]](#)
- Common Synonyms: 6-Chloropicolinaldehyde, 2-Chloro-6-formylpyridine, 6-Chloro-2-pyridinecarboxaldehyde[\[1\]](#)[\[2\]](#)[\[5\]](#)
- CAS Number: 54087-03-5[\[4\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>CINO[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 141.56 g/mol [\[1\]](#) (Computed: 141.55 g/mol [\[4\]](#))
- InChI Key: XTRLIKXVRGWTKW-UHFFFAOYSA-N[\[4\]](#)[\[6\]](#)

Caption: Molecular structure of **6-Chloropyridine-2-carbaldehyde**.

## Physicochemical Properties

The physical state and solubility of a compound are critical for determining appropriate reaction conditions, purification methods, and formulation strategies. **6-Chloropyridine-2-carbaldehyde** is typically a white to yellow or brown crystalline powder or solid, depending on its purity.[\[1\]](#)[\[2\]](#)[\[7\]](#)

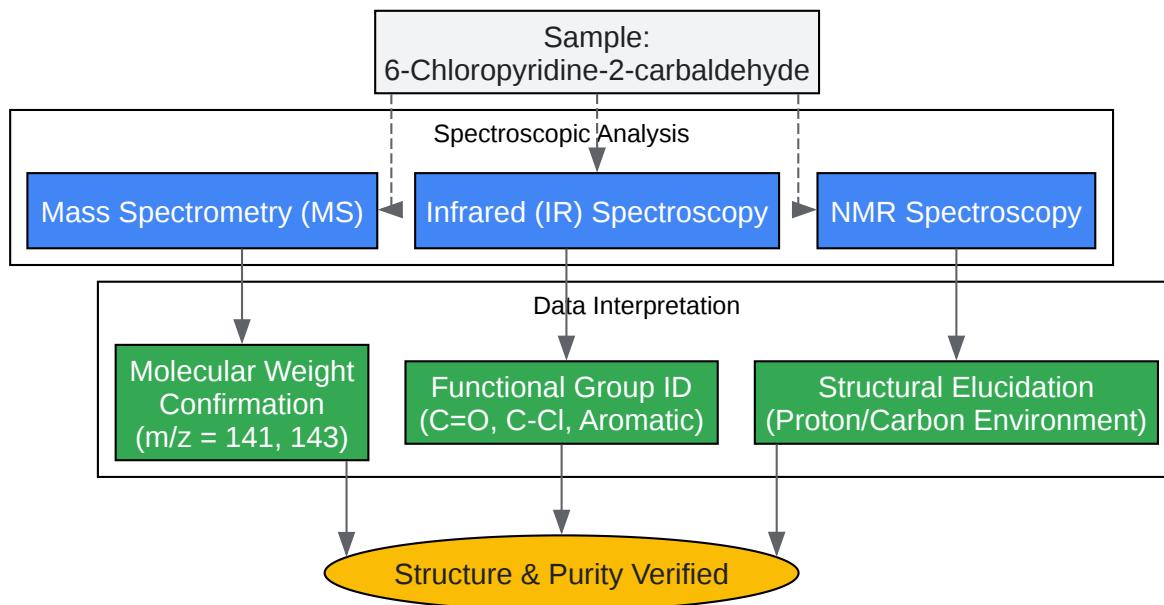
Table 1: Summary of Physicochemical Data

Property	Value	Source(s)
Physical Form	White to almost white powder/crystal	<a href="#">[2]</a> <a href="#">[7]</a>
Melting Point	68-71°C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	219.0 ± 20.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[8]</a>
Density	1.332 ± 0.06 g/cm³ (Predicted)	<a href="#">[1]</a> <a href="#">[8]</a>
Flash Point	86.2 ± 21.8 °C	<a href="#">[7]</a>
Solubility	Soluble in organic solvents	<a href="#">[2]</a>
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C (Predicted)	<a href="#">[1]</a>
XLogP3	1.6	<a href="#">[4]</a> <a href="#">[7]</a>

The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions and condensation reactions.[\[2\]](#) The chlorine atom at the 6-position enhances the electrophilic character of the pyridine ring, making the compound a useful substrate in various coupling reactions and nucleophilic aromatic substitution reactions.[\[2\]](#) This dual reactivity is fundamental to its role as a versatile synthetic intermediate.

## Analytical Characterization Workflow

Confirming the identity and purity of **6-Chloropyridine-2-carbaldehyde** requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.



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Caption: Standard workflow for the analytical characterization of an organic compound.

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For **6-Chloropyridine-2-carbaldehyde**, the most characteristic absorption is the strong, sharp carbonyl (C=O) stretch of the aldehyde, which typically appears in the  $1650\text{--}1750\text{ cm}^{-1}$  region.<sup>[9]</sup> Other expected signals include aromatic C=C stretching bands around  $1450\text{--}1600\text{ cm}^{-1}$  and the C-Cl stretching vibration, which is usually found in the fingerprint region.<sup>[9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR: The spectrum would show three distinct aromatic proton signals corresponding to the hydrogens on the pyridine ring. The aldehyde proton (-CHO) would appear as a highly deshielded singlet, typically downfield ( $>9\text{ ppm}$ ).

- $^{13}\text{C}$  NMR: The spectrum would display six signals: five for the aromatic carbons of the pyridine ring and one for the highly deshielded aldehyde carbonyl carbon (typically  $>180$  ppm).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of **6-Chloropyridine-2-carbaldehyde** will exhibit a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of chlorine. Two peaks will be observed: one for the  $^{35}\text{Cl}$  isotope (M) and another for the  $^{37}\text{Cl}$  isotope (M+2) in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of a monochlorinated compound. The exact mass is 140.9981414 Da.[\[4\]](#)

## Safety, Handling, and Storage

As a reactive chemical intermediate, **6-Chloropyridine-2-carbaldehyde** must be handled with appropriate precautions. It is classified as hazardous and requires careful management in a laboratory setting.

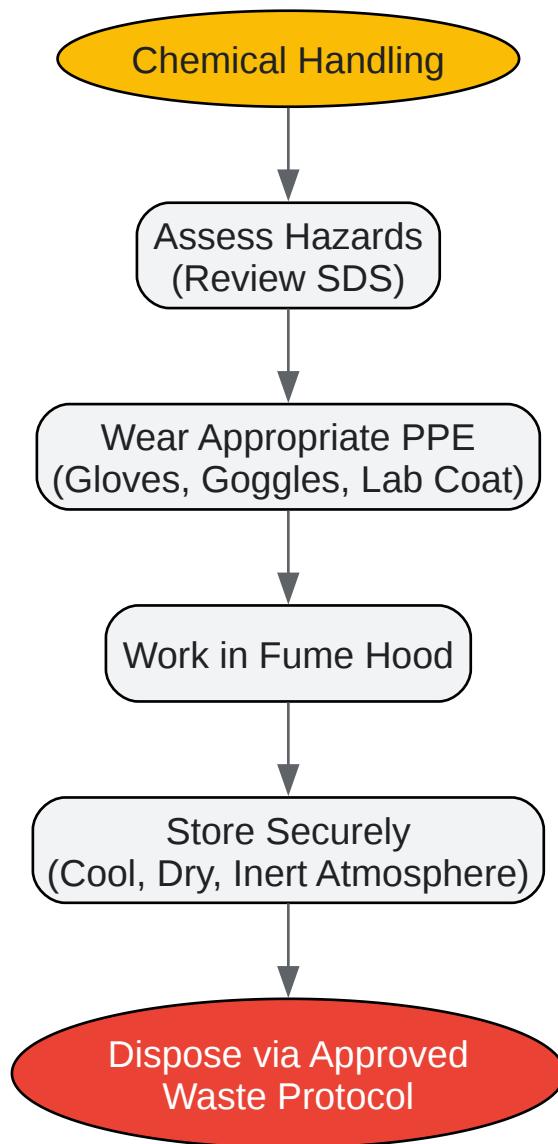
GHS Hazard Statements:

- H302: Harmful if swallowed.[\[4\]](#)[\[8\]](#)
- H315: Causes skin irritation.[\[4\]](#)[\[8\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)[\[8\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)[\[8\]](#)

Precautionary Measures:

- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[\[10\]](#) Avoid breathing dust, fumes, or vapors.[\[8\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[11\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#) It is recommended to store under an inert atmosphere to maintain product quality.[\[10\]](#)

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]



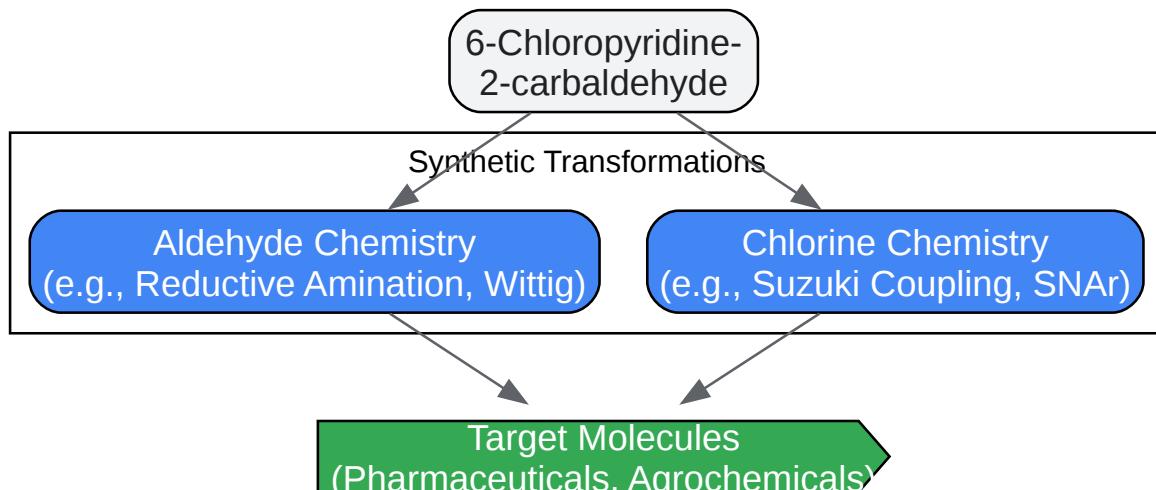
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Caption: A simplified workflow for the safe handling and storage of chemical reagents.

## Synthetic Applications

The primary value of **6-Chloropyridine-2-carbaldehyde** lies in its utility as a synthetic building block. Its bifunctional nature allows for sequential or tandem reactions to construct complex molecular architectures. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as fungicides and herbicides.[2][3] The aldehyde

can be converted into other functional groups (e.g., amines, alcohols, acids) or used to form larger structures via reactions like the Wittig or aldol reactions, while the chloro-substituent can be displaced or used in cross-coupling reactions.



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Caption: Role as a bifunctional intermediate in chemical synthesis.

## Conclusion

**6-Chloropyridine-2-carbaldehyde** is a pivotal chemical intermediate characterized by its distinct physicochemical properties and versatile reactivity. Its structure, featuring both a reactive aldehyde and a synthetically useful chlorine substituent on a pyridine core, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

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